molecular formula C25H29N5O B6566017 3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946245-70-1

3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Cat. No. B6566017
CAS RN: 946245-70-1
M. Wt: 415.5 g/mol
InChI Key: FJABKYJXZJXVKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, namely pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

Scientific Research Applications

Antidepressant Properties

Research suggests that certain benzamide derivatives possess antidepressant activity. Investigating the effects of our compound on neurotransmitter systems (such as serotonin, dopamine, and norepinephrine) could reveal its potential as an antidepressant drug candidate .

Antiviral Activity

Given the structural features of this compound, it might inhibit viral replication. Researchers could explore its effectiveness against specific viruses, such as influenza A or other RNA viruses. Preliminary studies have shown promising results .

Antitumor Potential

The benzamide scaffold often exhibits antitumor properties. Investigate whether 3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide inhibits tumor cell growth. In vitro assays against cancer cell lines (e.g., glioma or hepatocellular carcinoma) would provide valuable insights .

Crystallography and Structural Studies

Finally, continue structural characterization efforts. Investigate its crystal structure, intermolecular interactions, and conformational flexibility using X-ray diffraction techniques .

Mechanism of Action

properties

IUPAC Name

3,4-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-17-7-8-20(15-18(17)2)24(31)27-21-9-11-22(12-10-21)28-25-26-19(3)16-23(29-25)30-13-5-4-6-14-30/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJABKYJXZJXVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

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